3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound with the molecular formula C10H12N2O It is a derivative of quinoline, a structure known for its wide range of biological activities
Mechanism of Action
Target of Action
It has been observed that this compound exerts a significant cytotoxic effect against various cancer cell lines . This suggests that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.
Mode of Action
Its observed cytotoxic effects suggest that it may interact with its targets in a way that inhibits cell proliferation or induces cell death .
Biochemical Pathways
Given its observed antiproliferative activity, it is likely that this compound affects pathways related to cell cycle regulation, apoptosis, or other processes critical to cell survival and proliferation .
Result of Action
The primary observed result of the action of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is its cytotoxic effect on cancer cells. It has been shown to exert a significant cytotoxic effect against all tested cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation or the induction of cancer cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinoline with methylamine under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.
Aminoquinolines: Compounds with an amino group attached to the quinoline ring.
Uniqueness
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the methyl group at the 7-position enhances its reactivity and potential for forming various derivatives with unique activities.
Properties
CAS No. |
123094-68-8 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H12N2O/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3,11H2,1H3 |
InChI Key |
YLCSAESVARRUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)N)C(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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